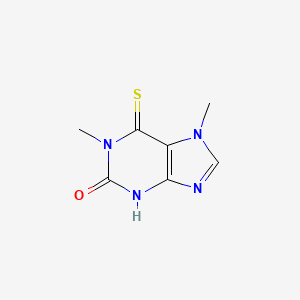
1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is a chemical compound with the molecular formula C7H10N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one typically involves the reaction of 1,7-dimethylxanthine with sulfur-containing reagents under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
1,7-Dimethyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure but different functional groups.
Theobromine: Found in chocolate, with similar stimulant properties.
Theophylline: Used in medicine for respiratory diseases, with bronchodilator effects.
The uniqueness of this compound lies in its sulfur-containing functional group, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
38759-02-3 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1,7-dimethyl-6-sulfanylidene-3H-purin-2-one |
InChI |
InChI=1S/C7H8N4OS/c1-10-3-8-5-4(10)6(13)11(2)7(12)9-5/h3H,1-2H3,(H,9,12) |
InChI Key |
GGFMMXBBOGTXGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=S)N(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


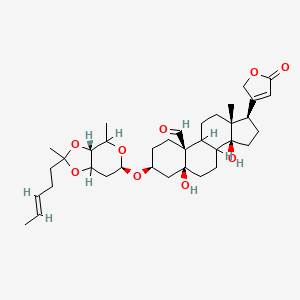
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
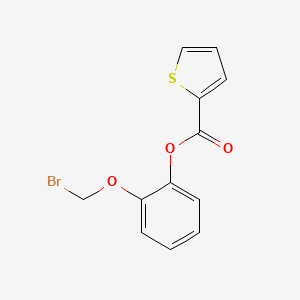


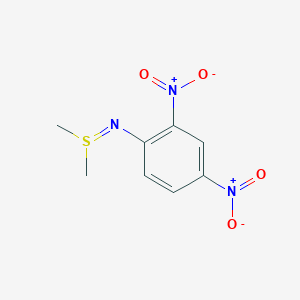
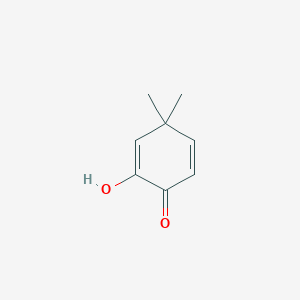
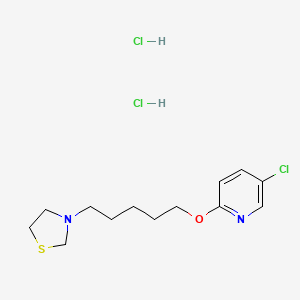
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
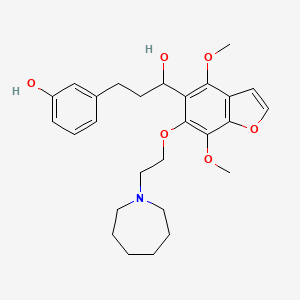
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)

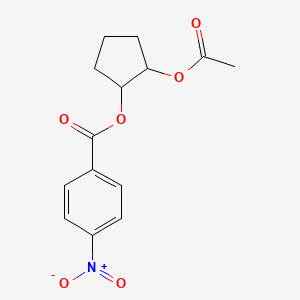
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
